
N-(naphthalen-1-ylmethyl)hydroxylamine
Overview
Description
N-(naphthalen-1-ylmethyl)hydroxylamine: is an organic compound with the molecular formula C₁₁H₁₁NO and a molecular weight of 173.21 g/mol It is characterized by the presence of a naphthalene ring attached to a hydroxylamine group via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(naphthalen-1-ylmethyl)hydroxylamine typically involves the reaction of naphthalen-1-ylmethylamine with hydroxylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include ethanol or methanol, and the reaction is often catalyzed by acids or bases to facilitate the formation of the hydroxylamine group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(naphthalen-1-ylmethyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
Organic Synthesis
N-(naphthalen-1-ylmethyl)hydroxylamine serves as a reagent in organic synthesis for preparing various naphthalene derivatives. Its reactive hydroxylamine group allows for diverse transformations, including oxidation, reduction, and substitution reactions. This versatility is crucial for developing new compounds in synthetic chemistry.
Biological Research
In biological contexts, this compound is utilized as a probe to study enzyme mechanisms and protein interactions. The compound can form covalent bonds with nucleophilic residues in proteins, which may lead to the inhibition or modification of enzyme activity. This property is particularly beneficial for investigating biochemical pathways and cellular processes.
Medicinal Chemistry
The compound has potential applications in drug development due to its bioactive properties. Hydroxylamines are known for their ability to form various derivatives, which can be explored for therapeutic uses. For instance, related compounds have been studied for their roles as histone deacetylase (HDAC) inhibitors, which are important in cancer treatment.
Case Study 1: HDAC Inhibition
Research has shown that hydroxamic acid derivatives, including those related to this compound, exhibit potent HDAC inhibition activity. Compounds like Givinostat, derived from naphthalene structures, are currently undergoing clinical trials for treating various cancers such as Hodgkin’s lymphoma and multiple myeloma .
Case Study 2: Enzyme Mechanism Studies
A study involving this compound demonstrated its effectiveness as a tool for probing enzyme mechanisms. By covalently modifying target enzymes, researchers could elucidate the roles of specific amino acids in enzymatic activity .
Mechanism of Action
The mechanism of action of N-(naphthalen-1-ylmethyl)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can participate in redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect cellular pathways and biochemical processes .
Comparison with Similar Compounds
N-(naphthalen-2-ylmethyl)hydroxylamine: Similar structure but with the hydroxylamine group attached to the 2-position of the naphthalene ring.
N-(phenylmethyl)hydroxylamine: Contains a phenyl ring instead of a naphthalene ring.
N-(benzyl)hydroxylamine: Similar to N-(phenylmethyl)hydroxylamine but with a different substitution pattern.
Uniqueness: N-(naphthalen-1-ylmethyl)hydroxylamine is unique due to the presence of the naphthalene ring, which imparts distinct chemical properties and reactivity.
Biological Activity
N-(naphthalen-1-ylmethyl)hydroxylamine is a compound of significant interest in medicinal and organic chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound can be represented by the chemical formula . It features a hydroxylamine functional group attached to a naphthalene moiety, which influences its reactivity and biological properties. The presence of the naphthalene structure is crucial as it contributes to the compound's unique interactions within biological systems.
The mechanism of action for this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. The hydroxylamine group can participate in redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. This property allows it to affect cellular pathways and biochemical processes, potentially making it a candidate for therapeutic applications.
Anticancer Potential
The compound's potential as an anticancer agent is also noteworthy. Hydroxylamine derivatives have been studied for their ability to inhibit cancer cell proliferation through various pathways. For instance, compounds structurally similar to this compound have shown promise in inhibiting tumor growth in vitro and in vivo by affecting vascular endothelial growth factor (VEGF) pathways .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar compounds is essential:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-(naphthalen-2-ylmethyl)hydroxylamine | Hydroxylamine group at 2-position | Different reactivity due to positional change |
N-(phenylmethyl)hydroxylamine | Phenyl ring instead of naphthalene | Exhibits different pharmacological properties |
O-benzylhydroxylamine | Benzene ring instead of naphthalene | Strong IDO1 inhibition properties |
This comparison highlights how the naphthalene structure contributes to distinct chemical properties and biological activities compared to other hydroxylamines.
Case Studies and Research Findings
Several studies have explored the biological activity of hydroxylamines, providing insights into their potential applications:
- Antibacterial Studies : Research has shown that hydroxylamines can exhibit minimum inhibitory concentrations (MICs) as low as 0.0039 mg/mL against S. aureus and E. coli, indicating strong antibacterial activity .
- Anticancer Research : A study on naphthoquinone derivatives indicated that modifications on the naphthalene core could enhance anticancer activity, suggesting that similar modifications on this compound might yield promising results in cancer therapy .
- Pharmacological Evaluations : Various pharmacological evaluations have demonstrated that hydroxylamine derivatives can modulate enzyme activities involved in critical metabolic pathways, which may be exploited for therapeutic interventions .
Properties
IUPAC Name |
N-(naphthalen-1-ylmethyl)hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12-13H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCXCHXFWBBRME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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